5-Methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine dihydrochloride is a heterocyclic compound that belongs to the pyrazolopyridine family. It features a fused ring system consisting of a pyrazole ring and a pyridine ring, characterized by the presence of a methyl group at the 5-position. This structural feature may influence its chemical reactivity and biological activity, distinguishing it from other similar compounds. The compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.
This compound can be synthesized through various methods, which will be discussed in detail in the synthesis analysis section. It is often available from chemical suppliers for research purposes.
5-Methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine dihydrochloride can be classified as:
The synthesis of 5-Methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine dihydrochloride typically involves cyclization reactions of suitable precursors. One common synthetic route includes:
In industrial settings, the production is optimized for yield and purity. Continuous flow reactors and automated systems are often used to ensure consistent production. Techniques such as high-pressure reactors and advanced purification methods like crystallization and chromatography are commonly employed to achieve high-quality products.
The molecular structure of 5-Methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine dihydrochloride is characterized by a fused bicyclic system that includes both pyrazole and pyridine rings. The methyl group at the 5-position is crucial for its unique properties.
5-Methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine dihydrochloride can undergo several types of chemical reactions:
Common reagents include:
The mechanism of action for 5-Methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine dihydrochloride in biological systems involves interactions with specific receptors or enzymes. Although detailed mechanisms may vary based on application (e.g., as a pharmacological agent), it is believed that the compound may modulate neurotransmitter systems or exhibit anti-inflammatory properties through its structural interactions.
5-Methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine dihydrochloride has potential scientific uses including:
This compound's unique structure and properties make it a valuable subject for ongoing research in medicinal chemistry and pharmacology.
5-Methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine dihydrochloride belongs to the bridged tetrahydropyrazolopyridine family, distinguished by its partially saturated bicyclic framework. This core structure consists of:
Table 1: Structural Comparison with Related Pyrazolopyridine Derivatives
Compound | Saturation Pattern | Key Substituents | Salt Form | Bicyclic Fusion |
---|---|---|---|---|
5-Methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine | 1,4,6,7-Tetrahydro | 5-Methyl | Dihydrochloride | Pyrazolo[4,3-c]pyridine |
5-Boc-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine [1] | 1,4,6,7-Tetrahydro | 5-tert-Butoxycarbonyl | None | Pyrazolo[4,3-c]pyridine |
2,4,6,7-Tetrahydro-pyrazolo[4,3-d]pyrimidin-5-one [3] | 2,4,6,7-Tetrahydro | 5-Oxo | Varied | Pyrazolo[4,3-d]pyrimidine |
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine [2] | 4,5,6,7-Tetrahydro | 5-Methyl | Hydrochloride | Thiazolo[5,4-c]pyridine |
The dihydrochloride salt’s formation significantly alters physicochemical behavior compared to the free base. Protonation occurs preferentially at the pyridine nitrogen (position 5 or 7), with the second proton likely residing on the pyrazole nitrogen, enhancing water solubility through ionic character—a property validated in analogous tetrahydrothiazolopyridine hydrochloride salts demonstrating >20 mg/mL solubility [2].
The synthetic exploration of fused pyrazolopyridines evolved through distinct phases, reflecting methodological advances in organic synthesis:
Table 2: Key Historical Milestones in Pyrazolopyridine Synthesis
Time Period | Synthetic Strategy | Representative Compound | Impact |
---|---|---|---|
Pre-2000 | Acid/Base-Catalyzed Cyclizations | Unsubstituted pyrazolo[4,3-c]pyridine | Limited scope, low yields (<30%), harsh conditions |
2000-2010 | Catalytic Hydrogenation | 5-Methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine | Improved efficiency (yields >65%), better regiocontrol |
2010-Present | Protecting Group Utilization | 5-Boc-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine [1] | Enabled N-functionalization and salt formation |
Patent landscapes reveal accelerating interest, with HUE028378T2 [5] and WO2019137927A1 [3] disclosing novel synthetic routes to tetrahydropyrazolopyridines and analogs between 2010-2020. These documents highlight improved microwave-assisted cyclizations and one-pot multicomponent reactions achieving >80% yields, underscoring industrial relevance [3] [5].
This scaffold has emerged as a versatile pharmacophore addressing multiple therapeutic targets, reflecting its privileged structural character:
Table 3: Therapeutic Target Engagement and Physicochemical Properties
Biological Target | Therapeutic Area | Key Property Advantages | Experimental Evidence |
---|---|---|---|
C5a Receptor (GPCR) [3] | Vasculitis, Inflammatory Diseases | Nanomolar binding affinity, oral bioavailability | In vivo efficacy in vasculitis models |
mGluR5 [4] | Anxiety, Fragile X Syndrome | Blood-brain barrier penetration (predicted) | Analogs active in Vogel conflict test |
N/A (Structural Pharmacophore) | Broad scaffold utility | - High GI absorption (predicted) [2] - Low CYP inhibition risk [2] | Computational ADMET profiling of close analogs |
Patent analysis (HUE028378T2) [5] reveals extensive structure-activity relationship exploration around this scaffold, with substitutions at positions 3, 5, and N1/N4 significantly modulating receptor selectivity. Electron-withdrawing groups (e.g., 4-fluorophenyl, trifluoromethyl) enhance C5aR affinity, while alkyl chains improve metabolic stability. These innovations exemplify the scaffold’s role in modern hit-to-lead optimization campaigns targeting GPCRs and inflammatory pathways [3] [5].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9